methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process:
Starting Materials: : The synthesis begins with commercially available precursors such as 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate and 2-fluorobenzyl bromide.
Reaction Steps
Etherification: : The 7-hydroxy group of the chromen-2-one moiety is reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in acetone. This results in the formation of the 7-(2-fluorobenzyl)oxy derivative.
Esterification: : The resultant compound is then subjected to an esterification reaction with methanol and an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
While the compound's production on an industrial scale might follow similar synthetic routes, the processes are optimized for yield, cost-effectiveness, and scalability. Key considerations include solvent recovery, purity of reagents, and waste management.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, typically transforming the chromen-2-one core.
Reduction: : It is less common but reduction reactions may reduce certain functional groups if needed.
Substitution: : Electrophilic and nucleophilic substitution reactions are likely, particularly at the fluorobenzyl group.
Common Reagents and Conditions Used in these Reactions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Acetone, ethanol, dichloromethane, depending on the reaction type
Major Products Formed from these Reactions
Oxidation can lead to the formation of hydroxylated derivatives or quinones.
Substitution reactions could introduce various functional groups at the fluorobenzyl site.
Scientific Research Applications
Chemistry
Organic Synthesis: : It can serve as an intermediate in the synthesis of more complex molecules, especially those with potential pharmacological activities.
Biology
Biological Probes: : Used in studying enzyme interactions, given its chromen-2-one core.
Medicine
Pharmacological Research: : Investigated for potential activities such as anti-inflammatory, anticancer, and antimicrobial effects.
Industry
Dyes and Pigments: : The chromen-2-one structure is foundational in designing certain dyes and pigments.
Mechanism of Action
The compound's mechanism of action involves interactions with biological targets:
Enzyme Inhibition: : As a potential inhibitor of enzymes such as cytochrome P450s or kinases, it binds to active sites, disrupting normal enzyme function.
Pathways Involved: : It may interfere with signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to other chromen-2-one derivatives, methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate stands out due to the presence of the fluorobenzyl group which can enhance its pharmacological properties.
List of Similar Compounds
7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate
7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate
7-(2-Chlorobenzyl)oxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate
Properties
IUPAC Name |
methyl 2-[7-[(2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO5/c1-12-15-8-9-18(26-11-14-6-4-5-7-17(14)22)13(2)20(15)27-21(24)16(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKHJXYCZNZRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.